molecular formula C17H10F3NO4 B11068941 (3Z)-3-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2H-chromene-2,4(3H)-dione

(3Z)-3-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2H-chromene-2,4(3H)-dione

Cat. No.: B11068941
M. Wt: 349.26 g/mol
InChI Key: UWRJHILTJMOTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(Z)-1-[4-(TRIFLUOROMETHOXY)ANILINO]METHYLIDENE}-2H-CHROMENE-2,4-DIONE is a synthetic organic compound with a complex structure that includes a chromene core and a trifluoromethoxy aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-1-[4-(TRIFLUOROMETHOXY)ANILINO]METHYLIDENE}-2H-CHROMENE-2,4-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.

    Introduction of the Trifluoromethoxy Aniline Moiety: The trifluoromethoxy aniline moiety can be introduced through a nucleophilic substitution reaction, where a trifluoromethoxy aniline derivative reacts with an appropriate electrophile.

    Final Coupling Step: The final step involves coupling the chromene core with the trifluoromethoxy aniline moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-1-[4-(TRIFLUOROMETHOXY)ANILINO]METHYLIDENE}-2H-CHROMENE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized chromene derivatives, while reduction may produce reduced aniline derivatives.

Scientific Research Applications

3-{(Z)-1-[4-(TRIFLUOROMETHOXY)ANILINO]METHYLIDENE}-2H-CHROMENE-2,4-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-{(Z)-1-[4-(TRIFLUOROMETHOXY)ANILINO]METHYLIDENE}-2H-CHROMENE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The trifluoromethoxy aniline moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The chromene core may also contribute to the compound’s overall activity by stabilizing the molecule and enhancing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

    3-{(Z)-1-[4-(TRIFLUOROMETHYL)ANILINO]METHYLIDENE}-2H-CHROMENE-2,4-DIONE: This compound is similar but has a trifluoromethyl group instead of a trifluoromethoxy group.

    3-{(Z)-1-[4-(METHOXY)ANILINO]METHYLIDENE}-2H-CHROMENE-2,4-DIONE: This compound has a methoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 3-{(Z)-1-[4-(TRIFLUOROMETHOXY)ANILINO]METHYLIDENE}-2H-CHROMENE-2,4-DIONE imparts unique properties, such as increased lipophilicity and metabolic stability, compared to similar compounds with different substituents

Properties

Molecular Formula

C17H10F3NO4

Molecular Weight

349.26 g/mol

IUPAC Name

4-hydroxy-3-[[4-(trifluoromethoxy)phenyl]iminomethyl]chromen-2-one

InChI

InChI=1S/C17H10F3NO4/c18-17(19,20)25-11-7-5-10(6-8-11)21-9-13-15(22)12-3-1-2-4-14(12)24-16(13)23/h1-9,22H

InChI Key

UWRJHILTJMOTHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)OC(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.